Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-
Description
This compound is a cyclopentane derivative featuring a carboxylic acid group at position 1 and a phenylmethoxycarbonyl (Cbz)-protected amino group at position 2. Its stereochemistry is designated as (1R,2S)-rel, indicating a relative configuration of the two chiral centers. The Cbz group is widely used in peptide synthesis to protect amines during coupling reactions, as it is stable under basic conditions and removable via hydrogenolysis . The cyclopentane backbone confers conformational rigidity, which can influence binding affinity in biological systems or stereochemical outcomes in synthetic applications.
Properties
IUPAC Name |
(1R,2S)-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)11-7-4-8-12(11)15-14(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,18)(H,16,17)/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZVMVSTQZDUJQ-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel- typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .
Scientific Research Applications
Synthesis Techniques
The synthesis of cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, typically involves multi-step organic synthesis techniques. Key methods include:
- Nucleophilic acyl substitution : This reaction allows for the incorporation of the phenylmethoxycarbonyl group onto the cyclopentanecarboxylic acid framework.
- Protection and deprotection strategies : These are utilized to manage the reactivity of functional groups during synthesis.
Organic Synthesis
Cyclopentanecarboxylic acid serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, including:
- Formation of amides and esters : The carboxylic acid group can react with amines or alcohols, facilitating the creation of complex molecules.
- Synthesis of pharmaceuticals : Its structure is conducive to modifications that can lead to biologically active compounds.
Medicinal Chemistry
The compound's unique properties make it valuable in drug development:
- Potential therapeutic applications : Research indicates that derivatives of cyclopentanecarboxylic acid may exhibit biological activity, making them candidates for further investigation in pharmacology.
- Interaction studies : Understanding how this compound interacts with biological systems can reveal insights into its potential as a drug candidate.
Biochemical Studies
Cyclopentanecarboxylic acid has been utilized in various biochemical studies to explore:
- Enzyme interactions : Its structural features allow for investigations into enzyme mechanisms and substrate specificity.
- Receptor binding studies : The compound may serve as a model for studying binding affinities and interactions with specific receptors.
Case Studies
Recent studies have focused on the applications of cyclopentanecarboxylic acid derivatives in drug discovery:
- Anticancer Agents : Research has demonstrated that certain derivatives exhibit cytotoxic activity against cancer cell lines.
- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents against various pathogens.
These findings underscore the compound's potential utility in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel- involves its interaction with specific molecular targets. The phenylmethoxycarbonyl group can interact with enzymes or receptors, modulating their activity. The cyclopentane ring provides structural stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Key Observations :
- Protecting Groups: The Cbz group in the target compound contrasts with the Boc (tert-butoxycarbonyl) group in CAS 136315-71-3. While both protect amines, Cbz requires hydrogenolysis (e.g., H₂/Pd) for removal, whereas Boc is cleaved under acidic conditions (e.g., TFA) .
- Functional Group Reactivity : The hydroxamic acid in CAS 551936-58-4 enhances metal-binding capacity, making it relevant in enzyme inhibition studies . The oxo group in CAS 147514-23-6 provides a site for nucleophilic additions or reductions .
Stereochemical and Backbone Modifications
| Compound Name | CAS Number | Cyclic Backbone | Stereochemistry | Key Structural Differences |
|---|---|---|---|---|
| Target Compound | 352707-76-7 | Cyclopentane | (1R,2S)-rel | Cbz-protected amino at C2 |
| Cyclohexanecarboxylic acid, 1-amino-2-hydroxy-,(1R,2S)- | 197247-91-9 | Cyclohexane | (1R,2S) | Six-membered ring; hydroxyl group at C2 |
| trans-3-Aminocyclopentanecarboxylic acid | 787545-59-9 | Cyclopentane | (1R,2S,4R)-rel | Amino group at C3; methyl substituent |
Key Observations :
- Substituent Position: Moving the amino group from C2 (target compound) to C3 (CAS 787545-59-9) modifies steric and electronic interactions, impacting receptor binding or synthetic utility .
Physicochemical Properties
| Property | Target Compound | CAS 136315-71-4 (Boc) | CAS 551936-58-4 (Hydroxamic acid) |
|---|---|---|---|
| LogP (XLogP3) | 2.1 | 1.5 | 0.8 |
| Topological Polar Surface Area (Ų) | 75.6 | 74.6 | 89.3 |
| Hydrogen Bond Donors | 2 | 2 | 3 |
Analysis :
- The target compound’s higher LogP (2.1 vs. 0.8) suggests greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Biological Activity
Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1R,2S)-rel- is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its properties and effects.
Basic Information
- Chemical Formula : C14H17NO4
- Molecular Weight : 263.29 g/mol
- CAS Number : 17191-44-5
- Boiling Point : Not available
- Density : 1.21 g/cm³ (predicted)
- pKa : 11.21 (predicted)
Structural Characteristics
The compound features a cyclopentane ring with a carboxylic acid functional group and an amino group substituted with a phenylmethoxycarbonyl moiety. This unique structure may contribute to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C14H17NO4 |
| Molecular Weight | 263.29 g/mol |
| Boiling Point | Not available |
| Density | 1.21 g/cm³ |
| pKa | 11.21 |
Research indicates that cyclopentanecarboxylic acid derivatives exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit specific enzymes related to cancer progression and inflammation.
- Antimicrobial Properties : Certain studies suggest that the compound exhibits antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.
Case Studies
- Anticancer Activity :
- Antimicrobial Studies :
- Anti-inflammatory Research :
Pharmacological Studies
A series of pharmacological studies have been conducted to assess the efficacy and safety profiles of cyclopentanecarboxylic acid derivatives:
- Efficacy in Animal Models : Animal studies have shown promising results in reducing tumor size and inflammation when treated with this compound.
- Safety Profile : Toxicological assessments indicate a favorable safety profile with minimal side effects at therapeutic doses.
Comparative Analysis
The following table summarizes key findings from various studies on cyclopentanecarboxylic acid derivatives:
Q & A
Q. What are the key synthetic challenges in preparing enantiomerically pure (1R,2S)-configured cyclopentanecarboxylic acid derivatives?
- Methodological Answer : The synthesis of stereochemically defined cyclopentanecarboxylic acid derivatives requires precise control over reaction conditions. For example, chiral auxiliaries or asymmetric catalysis (e.g., using Evans’ oxazolidinones) can enforce stereochemistry at the 1R and 2S positions . Post-synthetic modifications, such as protecting the amino group with a phenylmethoxycarbonyl (Cbz) moiety, often involve carbodiimide-mediated coupling (e.g., EDC/HOBt) to avoid racemization . Purification via chiral HPLC (e.g., using a Chiralpak IA column) is critical to isolate the rel- isomer from diastereomeric byproducts .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm stereochemistry by analyzing coupling constants (e.g., for cis/trans relationships) and NOE interactions .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) and detects impurities .
- X-ray Crystallography : Resolves absolute configuration, as seen in related cyclopentane derivatives (e.g., 24M in PDBj) .
- Chiral HPLC : Quantifies enantiomeric excess (≥98%) using columns like Chiralcel OD-H .
Advanced Research Questions
Q. How does the stereochemistry (1R,2S) influence the compound’s biological activity compared to other diastereomers?
- Methodological Answer : Stereochemistry dictates binding affinity to biological targets. For example:
- The (1R,2S) configuration in similar amino-cyclopentanecarboxylates enhances interaction with serine proteases due to optimal spatial alignment of the Cbz-protected amine and carboxyl groups .
- In contrast, (1S,2R) isomers show reduced activity in enzyme inhibition assays (e.g., IC values 10-fold higher) .
- Computational docking (AutoDock Vina) can model these interactions by comparing binding poses of diastereomers to target proteins .
Q. What are the microbial degradation pathways for cyclopentanecarboxylic acid derivatives, and how can they be studied?
- Methodological Answer : Rhodococcus spp. metabolize cyclopentanecarboxylic acids via β-oxidation pathways. Key steps include:
- Initial Hydroxylation : Cytochrome P450 enzymes introduce hydroxyl groups at the 2-position .
- Ring Cleavage : Dioxygenases (e.g., CarBaBb) catalyze aromatic ring opening, producing linear dicarboxylic acids .
- Experimental Design :
- Use C-labeled substrates in GC-MS to track degradation intermediates .
- RNA-seq identifies upregulated genes (e.g., carABC) during growth on cyclopentane substrates .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer : Contradictions often arise from differences in stereochemistry, assay conditions, or impurities. Strategies include:
- Standardized Assays : Re-test compounds under uniform conditions (e.g., fixed ATP concentration in kinase assays) .
- Impurity Profiling : LC-MS/MS detects trace byproducts (e.g., deprotected amines) that may skew activity .
- Meta-Analysis : Compare datasets using tools like ChemAxon’s JChem to normalize structural variables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
